molecular formula C21H13NO3 B326284 2-(4-Benzoylphenyl)isoindole-1,3-dione

2-(4-Benzoylphenyl)isoindole-1,3-dione

Cat. No.: B326284
M. Wt: 327.3 g/mol
InChI Key: MWSPTCKWCIKSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoylphenyl)isoindole-1,3-dione typically involves the reaction of 4-benzoylphenylamine with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted isoindole derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenyl)isoindole-1,3-dione involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific proteins involved in cell wall synthesis, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzoylphenoxy)-1H-isoindole-1,3(2H)-dione
  • 2-(4-Benzoyl-2-bromo-phenoxy)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(4-Benzoylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological

Properties

Molecular Formula

C21H13NO3

Molecular Weight

327.3 g/mol

IUPAC Name

2-(4-benzoylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C21H13NO3/c23-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)22-20(24)17-8-4-5-9-18(17)21(22)25/h1-13H

InChI Key

MWSPTCKWCIKSHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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